molecular formula C8H6ClN3S B1209386 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 26028-65-9

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1209386
CAS RN: 26028-65-9
M. Wt: 211.67 g/mol
InChI Key: NHEHIODVWGKDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves hetero-cyclization reactions. For instance, one study described the synthesis of a related compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, through the reaction of 4-chlorophenyl isothiocyanate with formic hydrazide (Yeo, Azizan, & Tiekink, 2019). This method highlights the general approach to synthesizing triazole derivatives through cyclization and substitution reactions.

Molecular Structure Analysis

X-ray crystallography studies have confirmed the molecular structure of triazole derivatives, revealing critical details such as tautomerism, planarity, and intermolecular interactions. For example, crystal structure analysis of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol demonstrated the presence of C-H…N and N-H…N types of intermolecular interactions, stabilizing the molecules in the unit cell (Yathirajan et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives has been explored through various reactions, including alkylation under classical and microwave conditions. A study on the alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol revealed regioselective S-alkylation, demonstrating the compound's potential for further chemical modification (Ashry et al., 2006).

Scientific Research Applications

Antimicrobial Activity

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives exhibit significant inhibition against bacterial and fungal growth, indicating potential applications in the development of new antimicrobial agents. These compounds demonstrate a broad spectrum of activity, making them valuable in the fight against various microbial infections (Purohit et al., 2011).

Lipase and α-Glucosidase Inhibition

Some novel heterocyclic compounds derived from 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their lipase and α-glucosidase inhibitory activities. These studies are significant in the context of treating metabolic disorders, as inhibition of these enzymes can be beneficial in managing diseases like diabetes and obesity. Notably, certain derivatives have shown promising results, demonstrating strong inhibition of these enzymes, which could lead to new therapeutic approaches (Bekircan et al., 2015).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of compounds related to 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been analyzed to understand their chemical and physical properties better. Such studies are crucial for the development of new compounds with desired characteristics and applications in various scientific fields, including pharmaceuticals and materials science (Sarala et al., 2006).

Corrosion Inhibition

Research on 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives has also explored their potential as corrosion inhibitors. These compounds have been found effective in preventing corrosion of metals like steel, particularly in acidic environments. Their efficiency as corrosion inhibitors makes them suitable for use in industrial applications where metal preservation is critical (Bentiss et al., 2007).

Antibacterial Activity of Derivatives

Derivatives of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial activity. These compounds have shown efficacy against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as novel antibacterial agents (Plech et al., 2011).

properties

IUPAC Name

5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEHIODVWGKDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180673
Record name s-Triazole-3-thiol, 5-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

26028-65-9
Record name 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26028-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazole-3-thiol, 5-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026028659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazole-3-thiol, 5-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-1H-[1,2,4]triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
87
Citations
G Karabanovich, J Dušek, K Savková… - Journal of Medicinal …, 2019 - ACS Publications
We report herein the discovery of 3,5-dinitrophenyl 1,2,4-triazoles with excellent and selective antimycobacterial activities against Mycobacterium tuberculosis strains, including …
Number of citations: 38 pubs.acs.org
G Sarala, MA Sridhar, JS Prasad… - … Crystals and Liquid …, 2006 - Taylor & Francis
The compound 4-amino-5-(4-methyl)-4H-[1,2,4]-triazole-3-thiol [AMT], C 3 H 6 N 4 S, crystallizes in the orthorhombic space group Pca2 1 with cell parameters a = 9.8130(3)Å, b = 8.8600…
Number of citations: 1 www.tandfonline.com
NA Karande, LG Rathi, KS Kamble, A Nagar… - Pharmaceutical …, 2023 - Springer
The reaction of 4-chlorobenzohydrazide 1 with carbon disulphide in the presence of methanolic potassium hydroxide afforded 4-chloro potassium dithiocarbohydrazide 2. The …
Number of citations: 0 link.springer.com
SA Shahzad, M Yar, ZA Khan, L Shahzadi… - Bioorganic …, 2019 - Elsevier
Thymidine phosphorylase (TP) is over expressed in several solid tumors and its inhibition can offer unique target suitable for drug discovery in cancer. A series of 1,2,4-triazoles 3a–3l …
Number of citations: 44 www.sciencedirect.com
A Mumtaz, A Majeed, S Zaib, SU Rahman… - Bioorganic …, 2019 - Elsevier
Owing to the desperate need of new drugs development to treat Alzheimer's ailment the synthesis of 1-aroyl-3-(5-(4-chlorophenyl)-1,2,4-triazole-3-thioneaminylthioureas (2–6) starting …
Number of citations: 20 www.sciencedirect.com
W Zhou, C Xu, G Dong, H Qiao, J Yang, H Liu… - European Journal of …, 2021 - Elsevier
Defective in cullin neddylation 1(DCN1) is a co-E3 ligase that is important for cullin neddylation. Dysregulation of DCN1 highly correlates with the development of various cancers. …
Number of citations: 6 www.sciencedirect.com
T Nishimura, K Hayashi, H Suzuki, A Gyohda… - The Plant …, 2014 - Wiley Online Library
Indole‐3–acetic acid ( IAA ), an auxin plant hormone, is biosynthesized from tryptophan. The indole‐3–pyruvic acid ( IP y A ) pathway, involving the tryptophan aminotransferase TAA 1 …
Number of citations: 199 onlinelibrary.wiley.com
L Lin, H Liu, DJ Wang, YJ Hu, XH Wei - Bulletin of the Chemical Society of …, 2017 - ajol.info
Twelve novel triazolothiadiazole derivatives were synthesized from 4-amino-5-substituted-4H-1, 2, 4-triazole-3-thiols with various aromatic carboxylic acids by cyclization in the …
Number of citations: 13 www.ajol.info
G Seelolla, V Ponneri - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
In the present work, we synthesized a series of [1,2,4]triazolo[3,4‐b][1,3,4]thiadiazole derivatives (6a, 6b, 6c, 6d, 6e, 6f and 7a, 7b, 7c, 7d, 7e, 7f) by using simple starting materials, …
Number of citations: 7 onlinelibrary.wiley.com
LR Jat, V Sharma - Journal of Advanced Zoology, 2023 - jazindia.com
The research work was aimed to design and synthesize new Schiff’s bases and Amine derivatives of triazole and to evaluate them for their possible biological activities mainly anti-…
Number of citations: 4 jazindia.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.